molecular formula C16H29ClN4O4S B1611715 2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride CAS No. 98930-70-2

2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride

Cat. No. B1611715
CAS RN: 98930-70-2
M. Wt: 408.9 g/mol
InChI Key: FMGQMNFQNPUYBS-UHFFFAOYSA-N
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Description

The compound “2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride” is also known as “6-(6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoic acid” with a CAS Number of 89889-51-0 . Its linear formula is C22H38N4O5S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C22H38N4O5S) and its CAS number (89889-51-0) . Other properties like density, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Research Applications Overview

  • Advanced Glycation End-Products (AGEs) and Diabetes Complications Studies on Methylglyoxal (MG) and its derivatives, which share structural similarities with the compound , have revealed their involvement in the formation of AGEs. These compounds, such as MG-H1, MG-H2, and others, are linked to complications in diabetes and some neurodegenerative diseases due to their ability to modify proteins. The detailed analysis of these compounds and their pathways can offer insights into disease mechanisms and potential therapeutic targets (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Radical Scavenging and DNA Protection Research on imidazo[1,2-a]quinoxalines indicates the potential of structurally related compounds in trapping radicals and protecting DNA from oxidative damage. This suggests applications in developing antioxidants or protective agents against oxidative stress, which is a factor in many chronic diseases and aging processes (Chen & Liu, 2016).

  • Metabotropic Excitatory Amino Acid Agonists Compounds with specific structural features have shown to be potent agonists at metabotropic excitatory amino acid receptors, indicating potential research applications in neuroscience, particularly in understanding synaptic pharmacology and developing new therapeutic agents for neurological disorders (Bräuner‐Osborne et al., 1996).

  • Inhibition of Nitric Oxide Synthases (NOS) The structural motifs present in certain amino acids have been explored for their inhibitory effects on NOS isoforms. This has implications for research into cardiovascular diseases, inflammation, and cancer, where nitric oxide plays a critical role (Ulhaq et al., 1998).

  • Corrosion Inhibition Schiff's bases derived from amino acids, bearing structural similarities to the compound , have been investigated for their application as corrosion inhibitors. This suggests potential industrial applications, particularly in protecting metals from corrosion in acidic environments (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Future Directions

Imidazole derivatives, including this compound, have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, suggesting that they may have significant potential in future pharmaceutical research .

properties

IUPAC Name

2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S.ClH/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14;/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGQMNFQNPUYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585083
Record name N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biocytin hydrochloride

CAS RN

98930-70-2
Record name N~6~-[5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Reactant of Route 4
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Reactant of Route 5
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride
Reactant of Route 6
2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride

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